molecular formula C9H8Cl2O5S B6143831 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid CAS No. 1016880-01-5

3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid

Cat. No.: B6143831
CAS No.: 1016880-01-5
M. Wt: 299.13 g/mol
InChI Key: VABMYXZAACBXCT-UHFFFAOYSA-N
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Description

3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid is an organic compound with the molecular formula C9H8Cl2O5S and a molecular weight of 299.13 g/mol . This compound is characterized by the presence of a chlorosulfonyl group and a phenoxy group attached to a propanoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid typically involves the reaction of 2-chloro-4-(chlorosulfonyl)phenol with 3-chloropropanoic acid under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfone Derivatives: Formed by oxidation reactions.

    Sulfide Derivatives: Formed by reduction reactions.

Scientific Research Applications

3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This interaction can disrupt various biological processes and pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(chlorosulfonyl)phenol: Shares the chlorosulfonyl group but lacks the propanoic acid moiety.

    3-chloropropanoic acid: Contains the propanoic acid backbone but lacks the phenoxy and chlorosulfonyl groups.

    4-chlorophenoxyacetic acid: Contains the phenoxy group but lacks the chlorosulfonyl group.

Uniqueness

3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid is unique due to the presence of both the chlorosulfonyl and phenoxy groups attached to a propanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(2-chloro-4-chlorosulfonylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O5S/c10-7-5-6(17(11,14)15)1-2-8(7)16-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABMYXZAACBXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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